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Compound of Interest

Compound Name: SDZ285428

Cat. No.: B15561155 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
SDZ285428, also known by its alternative name NVP-VID-400, is a potent and selective

inhibitor of cytochrome P450 enzymes, primarily targeting CYP24A1 and CYP51. Early

research into this compound focused on its potential therapeutic applications stemming from

the inhibition of these key enzymes. This guide provides a comprehensive overview of the

foundational preclinical research on SDZ285428, presenting quantitative data, detailed

experimental methodologies, and visual representations of its mechanism of action and

experimental workflows.
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Identifier Value

Primary Name SDZ285428

Alternative Name NVP-VID-400

IUPAC Name
4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-

phenylethyl)benzamide

CAS Number 174262-13-6

Molecular Formula C24H20ClN3O

Molecular Weight 401.89 g/mol

Primary Targets CYP24A1, CYP51

Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies on

SDZ285428.

Table 1: In Vitro Enzyme Inhibition Data
Target Enzyme Test System

Inhibitory

Potency (IC50)
Selectivity Reference

Human

CYP24A1

Recombinant

human enzyme
~15 nM

~40-fold

selective over

CYP27B1

[1]

Human

CYP27B1

Recombinant

human enzyme
~616 nM - [1]

Trypanosoma

cruzi CYP51

Reconstituted

enzyme system

I/E2 <1 (5 min),

I/E2 = 9 (1 h)
- [2]

Trypanosoma

brucei CYP51

Reconstituted

enzyme system

I/E2 <1 (5 min),

I/E2 = 35 (1 h)
- [2]

I/E2 represents the ratio of inhibited to uninhibited enzyme activity.
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Experimental Protocols
CYP24A1 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of SDZ285428 on human

CYP24A1.

Methodology:

Enzyme Source: Recombinant human CYP24A1 and CYP27B1 expressed in a suitable host

system (e.g., insect cells or E. coli).

Substrate: Radiolabeled 1,25-dihydroxyvitamin D3 ([³H]1,25(OH)₂D₃) is used as the

substrate for the hydroxylation reaction catalyzed by CYP24A1.

Incubation: The recombinant enzyme is incubated with varying concentrations of SDZ285428
and the radiolabeled substrate in a buffered solution containing a cofactor system (NADPH-

cytochrome P450 reductase).

Reaction Termination and Extraction: The reaction is stopped after a defined period, and the

vitamin D metabolites are extracted using an organic solvent.

Analysis: The extracted metabolites are separated and quantified using high-performance

liquid chromatography (HPLC) coupled with a radioactivity detector.

Data Analysis: The concentration of the hydroxylated product is measured, and the

percentage of inhibition at each concentration of SDZ285428 is calculated. The IC50 value is

then determined by fitting the data to a dose-response curve.

Trypanosoma cruzi CYP51 Inhibition Assay
Objective: To assess the inhibitory activity of SDZ285428 against T. cruzi CYP51.

Methodology:

Enzyme Source: Recombinant T. cruzi CYP51 is expressed and purified.

Reconstitution: The purified CYP51 is reconstituted with its redox partner, NADPH-

cytochrome P450 reductase, in a lipid environment (e.g., liposomes) to mimic the cellular
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membrane.

Substrate: A suitable substrate for T. cruzi CYP51, such as eburicol, is used.

Incubation: The reconstituted enzyme system is incubated with the substrate in the presence

of varying concentrations of SDZ285428. The reaction is initiated by the addition of NADPH.

Analysis: The reaction products are analyzed by gas chromatography-mass spectrometry

(GC-MS) to quantify the demethylated sterol product.

Data Analysis: The rate of product formation is measured, and the inhibitory effect of

SDZ285428 is determined. The I/E2 ratio (inhibited vs. uninhibited enzyme activity) is

calculated at different time points to assess the time-dependent nature of the inhibition.

Signaling Pathways and Experimental Workflows
Signaling Pathway of CYP51 Inhibition in Trypanosoma
cruzi
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Figure 1: Inhibition of the ergosterol biosynthesis pathway in Trypanosoma cruzi by

SDZ285428.

Experimental Workflow for In Vitro Enzyme Inhibition
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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